2-[(5-Chloro-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester 2-[(5-Chloro-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13434531
InChI: InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)20-7-5-4-6-12(20)10-19-13-17-8-11(16)9-18-13/h8-9,12H,4-7,10H2,1-3H3,(H,17,18,19)
SMILES: CC(C)(C)OC(=O)N1CCCCC1CNC2=NC=C(C=N2)Cl
Molecular Formula: C15H23ClN4O2
Molecular Weight: 326.82 g/mol

2-[(5-Chloro-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13434531

Molecular Formula: C15H23ClN4O2

Molecular Weight: 326.82 g/mol

* For research use only. Not for human or veterinary use.

2-[(5-Chloro-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C15H23ClN4O2
Molecular Weight 326.82 g/mol
IUPAC Name tert-butyl 2-[[(5-chloropyrimidin-2-yl)amino]methyl]piperidine-1-carboxylate
Standard InChI InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)20-7-5-4-6-12(20)10-19-13-17-8-11(16)9-18-13/h8-9,12H,4-7,10H2,1-3H3,(H,17,18,19)
Standard InChI Key ICGNOZHXHUEUNV-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCCCC1CNC2=NC=C(C=N2)Cl
Canonical SMILES CC(C)(C)OC(=O)N1CCCCC1CNC2=NC=C(C=N2)Cl

Introduction

The compound 2-[(5-Chloro-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester is a synthetic organic molecule with potential applications in medicinal chemistry. Its structure combines a pyrimidine ring, a piperidine moiety, and a tert-butyl ester functional group, which are often associated with bioactivity and stability in pharmaceutical compounds.

This article explores the chemical properties, synthesis, and potential applications of this compound based on available literature.

Key Chemical Data

PropertyValue
Molecular FormulaC14H21ClN4O2
Molecular Weight312.8 g/mol
Functional GroupsPyrimidine, Piperidine, Ester
SolubilityLikely soluble in organic solvents
StabilityStable under standard storage conditions

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A plausible synthetic route may include:

  • Formation of the Pyrimidine Core: Chlorination at the 5-position of a pyrimidine ring.

  • Amine Substitution: Introduction of an aminomethyl group to link the pyrimidine and piperidine units.

  • Esterification: Addition of the tert-butyl group to form the carboxylic acid ester.

Spectroscopic techniques such as NMR, IR, and mass spectrometry are essential for confirming the structure.

Potential Applications

The compound's structural features suggest utility in various fields:

  • Pharmaceutical Development:

    • The pyrimidine scaffold is known for its role in kinase inhibition, making this compound a potential candidate for anticancer or anti-inflammatory drugs.

    • The piperidine moiety enhances solubility and bioavailability.

  • Chemical Biology:

    • The compound could serve as a probe for studying enzyme interactions or receptor binding.

  • Material Science:

    • The stability conferred by the tert-butyl ester may make it useful in designing materials with specific chemical properties.

Biological Activity

While specific biological data on this compound is limited, related pyrimidine derivatives have shown activity in:

  • Inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

  • Acting as anti-inflammatory agents by modulating immune responses .

Further studies are required to evaluate its pharmacokinetics, toxicity, and therapeutic potential.

Challenges and Future Directions

  • Synthetic Challenges:

    • Achieving regioselectivity during functionalization of the pyrimidine ring.

    • Optimizing reaction conditions to improve yield and purity.

  • Biological Testing:

    • Comprehensive in vitro and in vivo studies are needed to establish its efficacy and safety profile.

  • Structure Optimization:

    • Modifications to enhance potency, selectivity, and metabolic stability should be explored.

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